7-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Description
7-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C15H14N4O4S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the triazolo-pyrimidine family and has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods involving the reaction of substituted benzodioxins with triazoles and pyrimidines. The presence of the methylsulfanyl group is crucial for enhancing its biological activity. The molecular formula is C13H14N4O3S with a molecular weight of 302.34 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄N₄O₃S |
Molecular Weight | 302.34 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Anticancer Activity
Research indicates that compounds in the triazolo-pyrimidine class exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines.
- Case Study : A study evaluated the anticancer effects of a related triazolo-pyrimidine derivative on human breast cancer cells (MDA-MB-231). The compound demonstrated a growth inhibition rate of approximately 47% , indicating its potential as an anticancer agent .
Antioxidant Properties
The compound has been shown to possess antioxidant activity. It inhibits lipid peroxidation and scavenges free radicals effectively.
- Mechanism : This antioxidant effect is attributed to the structural features that allow it to donate electrons and stabilize free radicals.
Cardiovascular Effects
Some studies have suggested calcium antagonist properties for related compounds, which may contribute to cardiovascular benefits.
- Case Study : Compound 36 from a related series exhibited calcium antagonism comparable to flunarizine, suggesting potential applications in treating cardiovascular conditions .
Antimicrobial Activity
Preliminary investigations into antimicrobial properties have shown that derivatives exhibit activity against both bacterial and fungal strains.
- Example : A derivative was tested against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MIC) below clinically relevant thresholds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key structural elements include:
- The benzodioxin moiety , which enhances lipophilicity and cellular uptake.
- The triazole ring , which is essential for biological interactions with target enzymes.
- The methylsulfanyl group , which has been linked to improved potency in various assays.
Table 2: Structure-Activity Relationship Insights
Structural Feature | Impact on Activity |
---|---|
Benzodioxin | Increases lipophilicity |
Triazole | Essential for binding |
Methylsulfanyl | Enhances potency |
Properties
Molecular Formula |
C15H14N4O4S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C15H14N4O4S/c1-24-15-17-14-16-9(13(20)21)7-10(19(14)18-15)8-2-3-11-12(6-8)23-5-4-22-11/h2-3,6-7,10H,4-5H2,1H3,(H,20,21)(H,16,17,18) |
InChI Key |
JCCYIIRUXILYCK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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